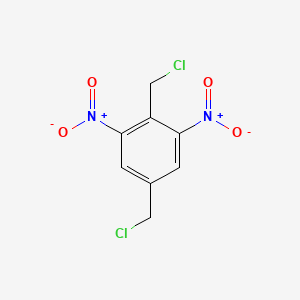
Benzene, 2,5-bis(chloromethyl)-1,3-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2,5-bis(chloromethyl)-1,3-dinitro-: is an organic compound with the molecular formula C8H6Cl2N2O4 It is a derivative of benzene, where two chloromethyl groups and two nitro groups are substituted at the 2, 5, 1, and 3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- typically involves the nitration of benzene derivatives followed by chloromethylation The nitration process introduces nitro groups into the benzene ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- can undergo oxidation reactions, where the chloromethyl groups are converted to carboxylic acids.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Major Products:
Oxidation: 2,5-Dicarboxy-1,3-dinitrobenzene.
Reduction: 2,5-Bis(aminomethyl)-1,3-dinitrobenzene.
Substitution: 2,5-Bis(hydroxymethyl)-1,3-dinitrobenzene or 2,5-Bis(aminomethyl)-1,3-dinitrobenzene.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, dyes, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of nitro and chloromethyl groups on biological systems. It can be used to investigate the mechanisms of toxicity and the metabolic pathways involved in the detoxification of nitro compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects. The chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, resulting in the inhibition of enzymatic activities and disruption of cellular functions.
Comparación Con Compuestos Similares
Benzene, 1,2-bis(chloromethyl)-: This compound has chloromethyl groups at the 1 and 2 positions and lacks nitro groups.
Benzene, 1,4-bis(chloromethyl)-: This compound has chloromethyl groups at the 1 and 4 positions and lacks nitro groups.
Benzene, 1,3-dinitro-: This compound has nitro groups at the 1 and 3 positions and lacks chloromethyl groups.
Uniqueness: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is unique due to the presence of both chloromethyl and nitro groups, which impart distinct chemical reactivity and biological activity
Propiedades
Número CAS |
177537-18-7 |
|---|---|
Fórmula molecular |
C8H6Cl2N2O4 |
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
2,5-bis(chloromethyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H6Cl2N2O4/c9-3-5-1-7(11(13)14)6(4-10)8(2-5)12(15)16/h1-2H,3-4H2 |
Clave InChI |
UGYQECCNWCGABC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])CCl)[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
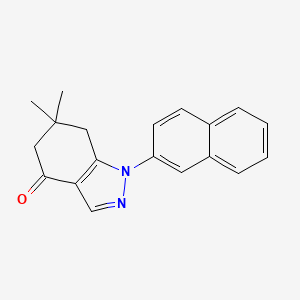
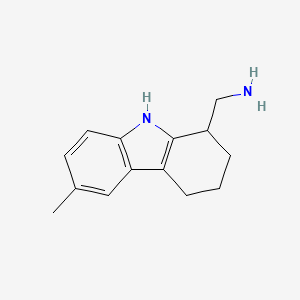
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)

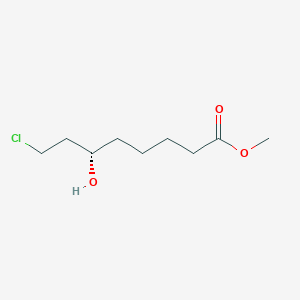
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)


![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
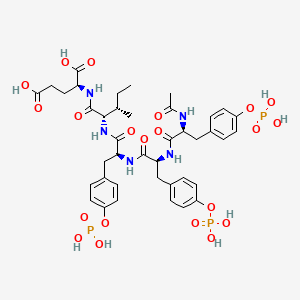
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
